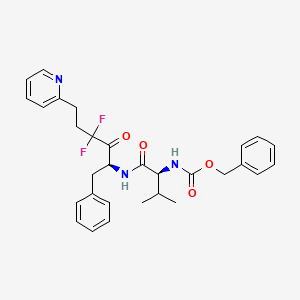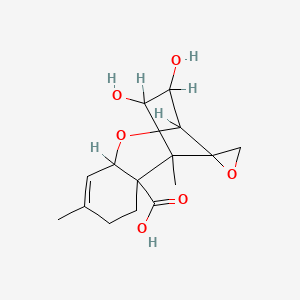
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- is a complex organic compound belonging to the trichothecene family. These compounds are known for their potent biological activities, particularly as mycotoxins produced by various species of fungi. Trichothecenes are characterized by their tricyclic 12,13-epoxytrichothecane skeleton, which is responsible for their toxic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This is achieved through cyclization reactions, often involving Diels-Alder reactions or other cycloaddition methods.
Epoxidation: Introduction of the epoxy group at the 12,13 position is usually done using peracids like m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: The addition of hydroxyl groups at the 3 and 4 positions can be accomplished using reagents like osmium tetroxide (OsO4) followed by oxidative cleavage.
Carboxylation: The carboxyl group at the 15 position is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for stringent safety measures. when produced, it typically involves large-scale organic synthesis techniques, including the use of bioreactors for fermentation processes if derived from fungal sources.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol or reduce the carboxyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Acyl chlorides, alkyl halides
Major Products
Oxidation: Formation of trichothec-9-en-15-oic acid derivatives with additional ketone or carboxyl groups.
Reduction: Formation of trichothec-9-en-15-ol, 12,13-epoxy-3,4-dihydroxy-.
Substitution: Formation of esters or ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.
Biology: Investigated for its effects on cellular processes, particularly protein synthesis inhibition.
Medicine: Studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of antifungal agents and pesticides.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the peptide chain during translation. This leads to the accumulation of incomplete polypeptides and ultimately cell death. The epoxy group at the 12,13 position is crucial for its binding affinity and toxicity.
Comparación Con Compuestos Similares
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- is unique due to its specific functional groups and their positions. Similar compounds include:
T-2 Toxin: Another trichothecene with similar toxic properties but different functional groups.
HT-2 Toxin: A derivative of T-2 toxin with an additional hydroxyl group.
Deoxynivalenol (DON): A simpler trichothecene with a different substitution pattern.
These compounds share the tricyclic 12,13-epoxytrichothecane skeleton but differ in their specific functional groups and biological activities
Propiedades
Número CAS |
81331-37-5 |
|---|---|
Fórmula molecular |
C15H20O6 |
Peso molecular |
296.31 g/mol |
Nombre IUPAC |
10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-carboxylic acid |
InChI |
InChI=1S/C15H20O6/c1-7-3-4-14(12(18)19)8(5-7)21-11-9(16)10(17)13(14,2)15(11)6-20-15/h5,8-11,16-17H,3-4,6H2,1-2H3,(H,18,19) |
Clave InChI |
PERWGNXJWMURFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


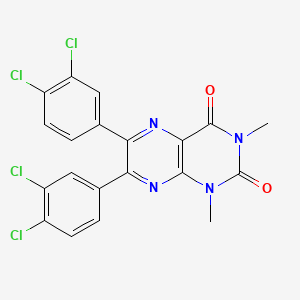
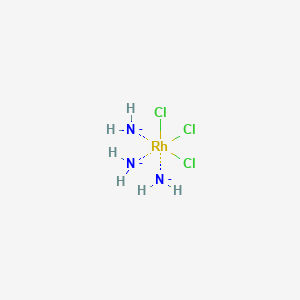
![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)
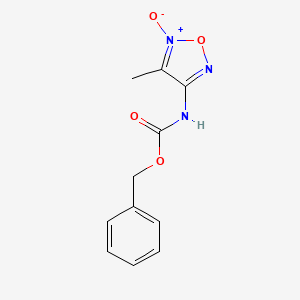
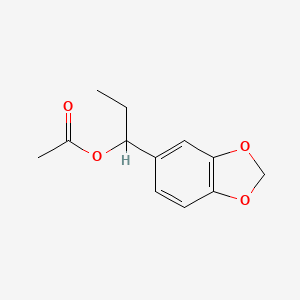
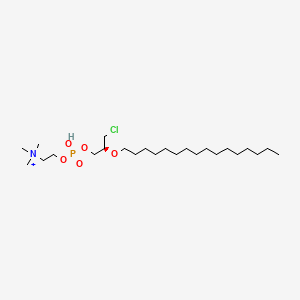
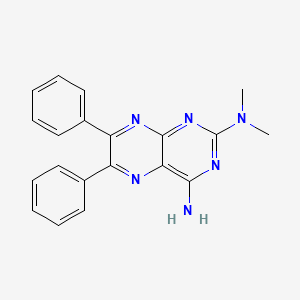
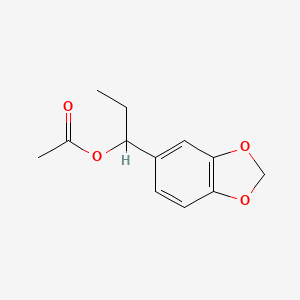
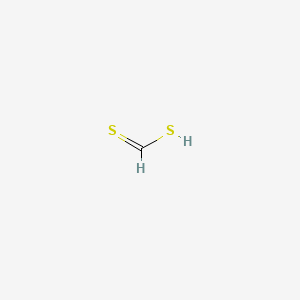
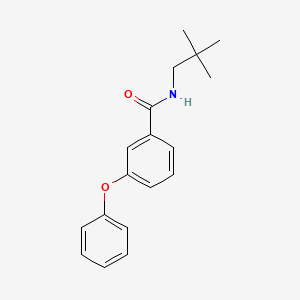
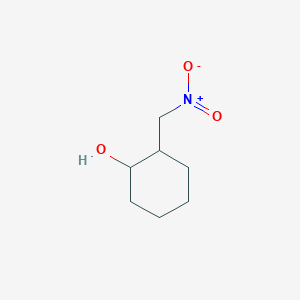
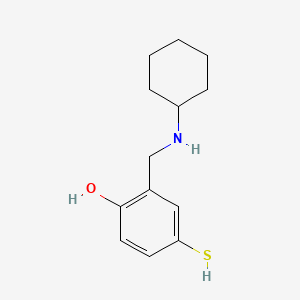
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)
